![molecular formula C15H18FN3O3 B2518325 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034566-71-5](/img/structure/B2518325.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and pesticides .
Molecular Structure Analysis
The compound contains a pyrazole ring attached to an ethoxyethyl group and a benzamide group. The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the pyrazole ring could make the compound more polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Cancer Research
This compound is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), a proto-oncogene that encodes a receptor tyrosine kinase . It has been found to be particularly effective in inhibiting the growth of cancer cells with RET mutations .
Non-Small Cell Lung Cancer (NSCLC)
BLU-667 has been shown to effectively inhibit NSCLC driven by various RET mutations and fusions . This makes it a promising candidate for the treatment of this type of cancer .
Thyroid Cancer
Similar to its effects on NSCLC, BLU-667 can also effectively inhibit thyroid cancer driven by various RET mutations and fusions . This suggests its potential as a therapeutic agent for thyroid cancer .
Selective Kinase Inhibition
In a kinase library containing 371 kinases, BLU-667 showed at least 100 times higher selectivity for RET than 96% of the kinases . This high selectivity makes it a valuable tool for studying RET signaling and related biological processes .
Drug Tolerance
BLU-667 has been shown to have good tolerance in in vivo experiments . This is an important factor in its potential as a therapeutic agent .
Antimicrobial Potential
While not directly related to the compound , it’s worth noting that compounds with similar structures, such as indole derivatives, have shown good antimicrobial potential . This suggests that further research could potentially uncover antimicrobial applications for this compound .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to target specific enzymes or receptors, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is not clearly stated in the search results. Typically, such compounds interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, which can lead to various downstream effects .
Biochemical Pathways
These effects can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of such compounds can range from changes in cell growth and proliferation to alterations in cell death pathways .
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPFMPRQCSONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.